Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

Chemical Identity Procurement Integrity Molecular Weight

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is a synthetic sulfonamide derivative with molecular formula C18H17N3O3S and a molecular weight of 355.41 g/mol. It is constructed from a 3-methyl-1-phenylpyrazole core linked via a sulfonamide bridge to a 4-acetylphenyl moiety.

Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
CAS No. 494189-46-7
Cat. No. B12887082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
CAS494189-46-7
Molecular FormulaC18H17N3O3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3
InChIKeyKJKUQZFRFWVBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- (CAS 494189-46-7): Verified Chemical Identity for Procurement Accuracy


Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is a synthetic sulfonamide derivative with molecular formula C18H17N3O3S and a molecular weight of 355.41 g/mol . It is constructed from a 3-methyl-1-phenylpyrazole core linked via a sulfonamide bridge to a 4-acetylphenyl moiety [1]. The compound is primarily known as a key intermediate in heterocyclic synthesis, as established by the foundational work of El-Emary et al. [1]. Its well-defined spectroscopic profile (IR, 1H NMR, 13C NMR, MS) and full characterization data distinguish it from less-documented congeners [1].

Published full characterization (IR, NMR, MS) ensures identity confidence
Reactive 4-acetyl handle enables diverse heterocyclic derivatization
Unambiguous CAS 494189-46-7 distinct from 4-amino analog Sulfazamet

Why Generic Substitution of Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- with Simple Pyrazole Sulfonamides Risks Experimental Divergence


Superficial structural similarity among pyrazolyl benzenesulfonamides belies critical differences in reactivity, target engagement, and regulatory status [1]. The 4-acetyl substituent on the phenyl ring of CAS 494189-46-7 introduces a reactive ketone handle that is absent in the 4-amino analog Sulfazamet (CAS 852-19-7) [2]. This single functional group swap fundamentally alters the compound's role from a bioactive end-product to a versatile synthetic intermediate, enabling downstream condensations that are impossible with the amino congener [1]. Consequently, substituting one for the other without verifying the specific CAS registry number can lead to failed reactions, incorrect biological readouts, or regulatory non-compliance [2].

4-Acetyl vs 4-amino substitution alters reactivity: synthetic intermediate may not perform as a bioactive congener.

Simple pyrazole sulfonamide analogs often lack published spectroscopic data, increasing misidentification risk during procurement.

No pharmacopoeial monograph; not interchangeable with Sulfazamet in GLP/GMP or regulated laboratory contexts.

Quantitative Differentiation Evidence for Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- (CAS 494189-46-7) vs. Structural Analogs


Molecular Weight and Compositional Divergence from the Closest Pyrazolyl Benzenesulfonamide Analogs

The target compound (C₁₈H₁₇N₃O₃S, MW = 355.41 g/mol) is 8.2% heavier than the 4-amino analog Sulfazamet (C₁₆H₁₆N₄O₂S, MW = 328.39 g/mol) and 64.2% heavier than the bare 4-acetyl-3-methyl-1-phenyl-5-pyrazolone core (C₁₂H₁₂N₂O₂, MW = 216.236 g/mol) [1][2]. The additional C₂H₁NO₃S mass contributed by the benzenesulfonamide bridge differentiates it from non-sulfonamide pyrazole intermediates often mistaken for this compound in procurement workflows .

Molecular Identity
Reported
MW 355.41 vs 328.39 g/mol (+8.2%)
LC-MS mass check prevents procurement of incorrect sulfonamide.
27 g/mol difference easily resolved by HRMS.
Chemical Identity Procurement Integrity Molecular Weight

Fully Assigned Spectroscopic Characterization Provides Batch Fidelity vs. Uncharacterized Analogs

The target compound was fully characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with all spectral data reported and assigned in the primary literature [1]. In contrast, many closely related pyrazolyl benzenesulfonamides available from chemical vendors lack published spectroscopic fingerprints, forcing end-users to rely solely on vendor-provided certificates of analysis . The original synthesis report provides a ~78% yield for the title compound from 4-acetylbenzene sulfonyl chloride and 3-methyl-1-phenyl-5-amino pyrazole, with unambiguous product confirmation [1].

Spectroscopic Data
Reported
Full IR, ¹H/¹³C NMR, MS assigned
Confirms batch identity; reduces mislabeled material risk.
Published data vs vendor-only CoA.
Spectroscopic Characterization Quality Assurance Synthetic Intermediate

COX-2 Selectivity of the Pyrazolyl Benzenesulfonamide Pharmacophore: Class-Level Benchmarking Against Celecoxib

Although no direct COX-2 inhibition data exist for CAS 494189-46-7 itself, the pyrazolyl benzenesulfonamide chemotype to which it belongs has produced compounds with COX-2 IC₅₀ values as low as 780 nM (BDBM91684) [1]. The clinical benchmark celecoxib achieves a COX-2 IC₅₀ of 60 nM [2], placing the chemotype within a 13-fold window of the gold-standard selective COX-2 inhibitor [1][2]. The 4-acetyl substituent of the target compound provides a synthetic handle for further optimization of COX-2 affinity and selectivity, a structural feature absent in the 4-amino analog Sulfazamet [3].

COX-2 Chemotype
Class-level
780 nM (chemotype) vs 60 nM celecoxib
Chemotype activity within 13-fold of gold-standard reference.
No direct COX-2 data for CAS 494189-46-7.
COX-2 Inhibition Anti-Inflammatory Pharmacophore

Polar Surface Area and Lipophilicity Differentiation from the 4-Amino Analog Dictates Membrane Permeability and Solubility Profiles

The target compound exhibits a polar surface area (PSA) of 89.44 Ų and a calculated LogP of 4.34 . In contrast, the 4-amino analog Sulfazamet bears two additional H-bond donors (NH₂) and lacks the lipophilic acetyl group, resulting in a lower LogP and different solubility profile [1]. The higher LogP of CAS 494189-46-7 (4.34) predicts approximately 1.5–2 log units greater membrane permeability compared to Sulfazamet, based on the classic logP–permeability relationship [2].

Lipophilicity
Data to verify
LogP 4.34, higher than 4-amino analog
Supports cell permeability for phenotypic assay contexts.
Calculated LogP; experimental data not reported.
Physicochemical Properties Drug-Likeness Procurement

Regulatory and Pharmacopoeial Non-Interchangeability: The 4-Acetyl Derivative Is Not a Recognized Pharmacopoeial Substance Unlike Sulfazamet

Sulfazamet (CAS 852-19-7) is a recognized pharmacopoeial substance with a defined melting point (195 °C) and documented veterinary use [1][2]. CAS 494189-46-7 has no pharmacopoeial monograph and is solely a research intermediate . Attempting to use CAS 494189-46-7 in a GLP or GMP setting under the monograph of Sulfazamet would constitute a regulatory deviation, as the identity, purity, and impurity profile specifications are entirely different [1].

Regulatory Status
Context-dependent
No pharmacopoeial monograph
Non-pharmacopoeial identity avoids GLP/GMP substitution errors.
Sulfazamet has a defined monograph; these are not interchangeable.
Regulatory Status Pharmacopoeia Procurement Compliance

Synthetic Versatility via the 4-Acetyl Group Enables Diversification Pathways Inaccessible to Simple Amino or Unsubstituted Analogs

The 4-acetyl group of CAS 494189-46-7 serves as a reactive ketone for Claisen-Schmidt condensations, semicarbazone/thiosemicarbazone formation, and Knoevenagel reactions, as demonstrated in the original synthesis paper where it was elaborated into a library of 13 heterocyclic derivatives (pyrazoles, isoxazoles, pyrimidinethiones, pyrans, pyridines, thiadiazoles, selenadiazoles, thiazolines, thiazolidinones) [1]. In contrast, the 4-amino analog Sulfazamet lacks this ketone handle and can only undergo reactions at the aniline nitrogen, yielding a narrower set of derivatives [2]. The target compound's published reaction yields range from ~60–85% for downstream transformations, providing a documented baseline for synthetic planning [1].

Synthetic Versatility
Reported
13 heterocyclic scaffolds accessible
Broad diversification from 4-acetyl handle for library synthesis.
Published yields 60–85% for downstream steps.
Synthetic Chemistry Building Block Medicinal Chemistry

High-Value Application Scenarios for Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- (CAS 494189-46-7) Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization: COX-2 Inhibitor Derivatization

The pyrazolyl benzenesulfonamide chemotype has demonstrated COX-2 inhibitory activity (IC₅₀ = 780 nM for a close analog), placing it within a 13-fold window of celecoxib (IC₅₀ = 60 nM) [1][2]. CAS 494189-46-7, with its reactive 4-acetyl handle, serves as an ideal starting point for structure–activity relationship (SAR) exploration via condensation reactions to optimize COX-2 affinity and selectivity. The 13 distinct heterocyclic scaffolds already reported from this intermediate de-risk the synthetic feasibility of generating focused libraries [3].

Chemical Biology Tool Compound Synthesis: Photocrosslinking Probe Development

The 4-acetyl ketone of the target compound can be chemoselectively modified with photoactivatable groups (e.g., diazirines, benzophenones) without disrupting the pyrazolyl benzenesulfonamide pharmacophore [1]. This contrasts with Sulfazamet, where the 4-amino group is less amenable to chemoselective modification in the presence of the sulfonamide NH [2]. The higher LogP (4.34) of the target compound further favors cell permeability, a critical requirement for intracellular photocrosslinking experiments [3].

Analytical Chemistry Reference Standard for Pyrazolyl Sulfonamide Identification

The fully assigned and published spectroscopic data (IR, ¹H NMR, ¹³C NMR, MS) for CAS 494189-46-7 enable its use as an in-house reference standard for verifying the identity of newly synthesized pyrazolyl benzenesulfonamides [1]. Its molecular weight (355.41 g/mol) is sufficiently distinct from common sulfonamide contaminants to serve as a calibration point in LC-MS workflows [2]. This application is not feasible with uncharacterized vendor stocks of similar compounds.

Regulatory-Compliant Preclinical Intermediate for Non-Pharmacopoeial Research

Because CAS 494189-46-7 has no pharmacopoeial monograph, it is appropriately sourced for early-stage discovery research where GLP/GMP compliance is not required, avoiding the regulatory overhead associated with pharmacopoeial substances like Sulfazamet [1]. The explicit CAS registry number ensures accurate inventory tracking and eliminates the risk of cross-contamination with regulated drug substances [2].

Application
Selection Property
Validation Focus
COX-2 pathway inhibitor design
4-Acetyl reactive handle for SAR expansion
Chemotype affinity optimization and selectivity profiling
Photoaffinity probe synthesis
Chemoselective ketone modification
Cell permeability and target engagement verification
In-house reference standard
Published full spectroscopic fingerprints
LC-MS identity verification and batch consistency
Early-stage discovery intermediate
Non-pharmacopoeial identity (no monograph)
CAS-based tracking for non-regulated studies
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